4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid
Description
This compound (C₂₁H₂₃N₃O₄, CAS EN300-396560) is a spirocyclic derivative featuring a benzoic acid core linked via an amide bond to a pyridine ring substituted with a 7-oxa-2-azaspiro[3.5]nonane group. Its structural complexity confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and conformational rigidity from the spirocyclic system. It is supplied at 95% purity by Enamine Ltd as a building block for drug discovery .
Properties
IUPAC Name |
4-[[5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-10-17(19(25)23-16-4-2-15(3-5-16)20(26)27)18(22-11-14)24-12-21(13-24)6-8-28-9-7-21/h2-5,10-11H,6-9,12-13H2,1H3,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFPJMQIUSNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CC3(C2)CCOCC3)C(=O)NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid involves multiple steps. One common approach starts with the preparation of the spirocyclic oxetane intermediate. This intermediate is then subjected to a series of reactions, including cyclization and annulation, to form the desired spirocyclic structure . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as methanesulfonyl chloride and potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce hydrogenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer properties. The unique spirocyclic structure could influence the compound's interaction with cellular targets, potentially leading to the inhibition of cancer cell proliferation.
- Neuropharmacology : The nitrogen-containing heterocycles in the compound indicate potential neuroactive effects. Research into related compounds has shown promise in treating neurological disorders, suggesting that this compound might also have similar applications.
- Antimicrobial Properties : Compounds with similar frameworks have demonstrated antimicrobial activity. The presence of the benzoic acid moiety may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further exploration in antibiotic development.
Case Study 1: Anticancer Screening
A study conducted on related spirocyclic compounds showed that modifications to the nitrogen and oxygen positions significantly affected their cytotoxicity against various cancer cell lines. The compound's structure suggests it may interact with DNA or protein targets within cancer cells, warranting further investigation into its efficacy and mechanism of action.
Case Study 2: Neuroactive Compound Development
Research on analogs of the 7-oxa-2-azaspiro[3.5]nonane framework revealed neuroprotective effects in animal models of neurodegeneration. These findings suggest that 4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid could be evaluated for similar neuroprotective properties, potentially leading to new treatments for conditions like Alzheimer's disease.
Material Science Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique structure could lead to materials with enhanced thermal stability and mechanical strength.
- Drug Delivery Systems : Due to its amphiphilic nature (as indicated by its LogP value), this compound may be useful in formulating drug delivery systems that improve solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of 4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . This binding can enhance the reduction of specific substrates, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Derivatives
The compound belongs to a broader class of spirocyclic scaffolds. Below is a comparative analysis of its structural and functional analogs:
Table 1: Comparison of Structural and Functional Properties
Structural and Functional Differences
Spirocyclic Variations: The target compound’s 7-oxa-2-azaspiro[3.5]nonane group differs from PharmaBlock’s 2-oxa-7-azaspiro[3.5]nonane hemioxalate (CAS 1523571-04-1), where oxygen and nitrogen positions are swapped. The Boc-protected derivative (CAS 203661-69-2) lacks the benzoic acid moiety, prioritizing amine stability for synthetic intermediates .
PC786 integrates the target compound into a larger benzazepine-carboxamide structure, suggesting the spirocyclic subunit contributes to antiviral activity by enhancing target engagement or metabolic stability .
Biological Relevance: While the target compound itself is primarily a building block, PC786 demonstrates potent antiviral activity, underscoring the importance of the spirocyclic-benzoic acid motif in biological systems.
Stability and Handling Considerations
- The target compound’s benzoic acid group may confer sensitivity to light and temperature, as seen in PC786’s storage requirements (-20°C, light-protected) .
- In contrast, Boc-protected derivatives (e.g., CAS 203661-69-2) exhibit greater synthetic stability due to reduced reactivity of the protected amine .
Biological Activity
4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure combined with a benzoic acid moiety , which may enhance its selectivity and efficacy in biological systems. The molecular formula is , and it has a molecular weight of approximately 288.35 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural attributes may exhibit a range of biological activities, including:
- Antiviral Effects : Potential inhibition of viral replication.
- Neuroactivity : Modulation of neurotransmitter systems, particularly GABAergic and cholinergic pathways.
- Proteasome and Autophagy Pathway Activation : Induction of protein degradation systems.
Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission, influencing synaptic activity and physiological responses.
Interaction Studies
In vitro studies have demonstrated that derivatives can inhibit cytopathic effects associated with viral infections, indicating potential therapeutic roles in antiviral strategies. The compound may bind to receptors involved in neurotransmission, modulating synaptic activity.
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of similar compounds found that derivatives could inhibit respiratory syncytial virus (RSV) by interfering with viral replication mechanisms. This suggests that this compound may have comparable effects.
Case Study 2: Neuroprotective Effects
Research on related spirocyclic compounds indicated their potential as neuroprotective agents. These compounds were shown to modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methyl-nicotinic acid | Nicotinic acid derivative | Cholinergic activity |
| 7-Oxa-spiro[3.5]nonane | Spirocyclic structure | Potential neuroactivity |
| Ethyl 5-methyl-nicotinate | Ester derivative | Antiviral properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Preparation of the spirocyclic 7-oxa-2-azaspiro[3.5]nonane moiety via cyclization reactions using ketones and amines under acidic conditions .
- Step 2 : Coupling the spirocyclic amine to a substituted pyridine core using amide bond formation (e.g., EDC/HOBt or DCC coupling) .
- Step 3 : Functionalization of the benzoic acid group via ester hydrolysis or direct carboxylation.
- Optimization : Yield improvements are achieved by controlling temperature (e.g., 0–25°C for coupling steps), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .
Q. How can the structural integrity and purity of this compound be validated using analytical techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the spirocyclic amine (δ ~3.5–4.5 ppm for oxa-aza protons) and benzoic acid protons (δ ~12–13 ppm for COOH) .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₂₁H₂₃N₃O₄, expected m/z ~381.17) .
Q. What solubility characteristics does this compound exhibit in different solvents, and how does this impact in vitro assays?
- Methodological Answer :
- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its benzoic acid and spirocyclic amine groups .
- Assay Design : For cellular assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid solvent toxicity. Use PBS or culture media adjusted to pH 7.4 to enhance solubility .
Advanced Research Questions
Q. What strategies are effective in conducting structure-activity relationship (SAR) studies for this compound's derivatives?
- Methodological Answer :
- Core Modifications : Replace the 5-methylpyridine group with electron-withdrawing substituents (e.g., -CF₃) to assess effects on target binding .
- Spirocyclic Adjustments : Compare 7-oxa-2-azaspiro[3.5]nonane with other spiro systems (e.g., 7-azaspiro[4.5]decane) to evaluate steric and electronic impacts .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors) .
Q. How does the spirocyclic 7-oxa-2-azaspiro[3.5]nonane moiety influence the compound's pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : The spirocyclic structure increases logP compared to linear amines, enhancing membrane permeability .
- Metabolic Stability : The oxa (ether) group reduces susceptibility to cytochrome P450 oxidation, as observed in analogs with similar spiro systems .
- Experimental Validation : Perform liver microsome assays to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
Q. What experimental approaches resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times to minimize variability .
- Orthogonal Assays : Confirm anti-inflammatory activity via both NF-κB reporter assays and cytokine ELISA to rule out false positives .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and normalize activity to cell viability (e.g., MTT assay) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across enzymatic vs. cellular assays?
- Methodological Answer :
- Enzyme vs. Cell Context : Enzymatic assays (e.g., purified kinase targets) may show lower IC₅₀ due to absence of off-target interactions. Validate with cellular thermal shift assays (CETSA) to confirm target engagement in cells .
- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular activity with compound uptake .
Key Comparative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
